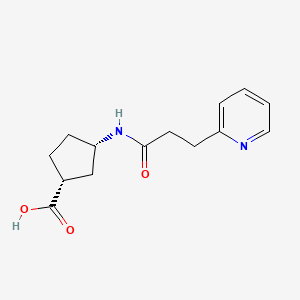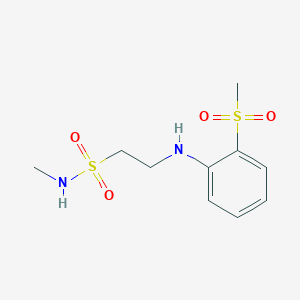![molecular formula C14H23N3O B6645157 N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine, also known as SP-4-84, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in regulating various physiological processes in the body.
作用机制
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine exerts its pharmacological effects by selectively binding to S1P1 receptors, which are G protein-coupled receptors that are widely expressed in various tissues, including the immune and nervous systems. Activation of S1P1 receptors by this compound leads to the internalization and degradation of the receptor, resulting in the sequestration of lymphocytes and the attenuation of immune responses. In the nervous system, activation of S1P1 receptors by this compound has been shown to inhibit inflammation and promote neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. In the immune system, this compound has been found to reduce the number of circulating lymphocytes by inducing their sequestration in the lymphoid organs. This property has been exploited for the treatment of autoimmune diseases, such as multiple sclerosis.
In the nervous system, this compound has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This compound has also been found to enhance the survival and differentiation of neural stem cells, which could have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has several advantages for lab experiments, including its high potency and selectivity for S1P1 receptors, which allows for precise modulation of immune and nervous system functions. This compound also has low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies.
However, this compound has some limitations for lab experiments, including its high cost and complex synthesis method. This compound also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine, including:
1. Investigation of the therapeutic potential of this compound for the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
2. Exploration of the neuroprotective effects of this compound in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Evaluation of the anti-tumor activity of this compound in preclinical models of cancer, with a focus on its mechanism of action and potential for combination therapy.
4. Development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and bioavailability.
5. Investigation of the role of S1P1 receptors in other physiological processes, such as wound healing and angiogenesis, and the potential use of this compound as a tool for modulating these processes.
In conclusion, this compound is a synthetic compound that has shown great promise in various scientific research fields. This compound has potent and selective agonist activity for S1P1 receptors and has been investigated for its therapeutic potential in immunology, neurobiology, and oncology. Further research is needed to fully understand the mechanism of action and potential applications of this compound in these fields.
合成方法
The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine involves several steps, starting with the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with 1,8-diaminooctane to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the amine product, which is further reacted with 2-chloro-1,3-propanediol to form the spirocyclic ring system. The final product is obtained after purification using column chromatography.
科学研究应用
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has been extensively studied in various scientific research fields, including immunology, neurobiology, and oncology. In immunology, this compound has been shown to modulate the trafficking of immune cells, particularly lymphocytes, by selectively binding to S1P1 receptors. This property has made this compound a potential therapeutic agent for the treatment of autoimmune diseases, such as multiple sclerosis.
In neurobiology, this compound has been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. This compound has also been shown to enhance the survival and differentiation of neural stem cells, suggesting its potential use in regenerative medicine.
In oncology, this compound has been investigated for its anti-tumor activity. This compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation and migration of tumor cells. These findings suggest that this compound could be a promising candidate for cancer therapy.
属性
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-12(10-16-17-11)9-15-13-3-2-4-14(13)5-7-18-8-6-14/h10,13,15H,2-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOBKVBLFOTSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC2CCCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)

![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)

![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)


![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)

![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)

